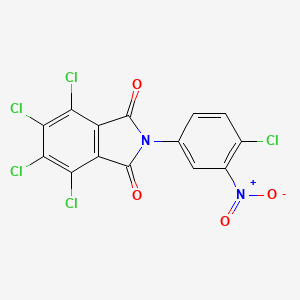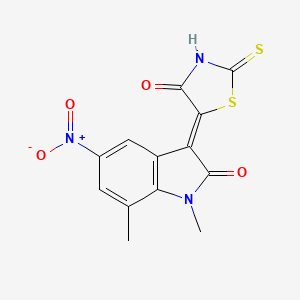
4,5,6,7-tetrachloro-2-(4-chloro-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrachloro-2-(4-chloro-3-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known by its chemical name, TCNQ, and has been the subject of numerous studies over the years.
Mechanism of Action
The mechanism of action of TCNQ is not fully understood, but it is believed to involve its ability to act as an electron acceptor. This property allows TCNQ to interact with various molecules and proteins in cells, leading to changes in their function and ultimately causing cell death.
Biochemical and Physiological Effects:
TCNQ has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have demonstrated that TCNQ can induce oxidative stress and DNA damage in cells, leading to cell death. In vivo studies have shown that TCNQ can affect the immune system and cause liver damage in animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using TCNQ in lab experiments is its ability to act as an electron acceptor, which can be useful in studying various biological processes. However, TCNQ also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of TCNQ. In materials science, researchers are exploring new ways to incorporate TCNQ into organic electronic devices to improve their efficiency and stability. In agriculture, researchers are investigating the potential of TCNQ as a natural pesticide that can be used to control pests without harming the environment. In medicine, researchers are studying the mechanisms of TCNQ-induced cell death to develop new cancer treatments that are more effective and less toxic than current therapies.
In conclusion, TCNQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as an electron acceptor has made it a useful tool in studying various biological processes, but its potential toxicity and limitations must be carefully considered. With ongoing research, TCNQ has the potential to make significant contributions to materials science, agriculture, and medicine.
Synthesis Methods
The synthesis of TCNQ can be achieved through various methods, including the oxidation of tetrachloro-p-benzoquinone with nitric acid or the reaction of chloranil with 4-chloro-3-nitroaniline. However, the most commonly used method involves the reaction of tetrachloro-p-benzoquinone with 4-chloro-3-nitroaniline in the presence of a suitable solvent and a catalyst.
Scientific Research Applications
TCNQ has been extensively studied for its potential applications in various scientific fields. In materials science, TCNQ has been used as an electron acceptor in organic electronic devices, such as solar cells and transistors. In agriculture, TCNQ has been shown to have pesticidal properties, making it a potential alternative to traditional chemical pesticides. In medicine, TCNQ has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-chloro-3-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3Cl5N2O4/c15-5-2-1-4(3-6(5)21(24)25)20-13(22)7-8(14(20)23)10(17)12(19)11(18)9(7)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMQRFLLHCKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3Cl5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-tert-butylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4948603.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B4948612.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4948620.png)
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4948640.png)
![1-(2-allylphenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B4948648.png)
![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948675.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4948690.png)
![2-({2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4948692.png)
